

CAS number and identification of 1-Acetyldoline-5-sulfonamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Acetyldoline-5-sulfonamide

Cat. No.: B184761

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An In-depth Technical Guide to 1-Acetyldoline-5-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Acetyldoline-5-sulfonamide**, a key chemical intermediate in the synthesis of various biologically active molecules. This document details its identification, physical and spectroscopic properties, synthesis protocols, and its relevance in the context of drug discovery, particularly as a scaffold for carbonic anhydrase inhibitors.

Identification and Physical Properties

1-Acetyldoline-5-sulfonamide is a stable, white solid compound. Its fundamental identification and key physical properties are summarized in the table below.

Property	Value	Reference
CAS Number	3264-38-8	[1][2]
Molecular Formula	C ₁₀ H ₁₂ N ₂ O ₃ S	[2][3]
Molecular Weight	240.28 g/mol	[2]
Appearance	White solid/powder	[4]
Melting Point	223-225 °C	[4]

Spectroscopic and Analytical Data

The structural identity of **1-Acetylintoline-5-sulfonamide** is typically confirmed using a combination of spectroscopic and chromatographic methods. While detailed spectra are proprietary to manufacturers, published literature provides expected values and characterization data for this compound and its derivatives.[\[4\]](#)

Technique	Description
¹ H NMR	The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indoline ring, the methylene protons of the five-membered ring, the acetyl methyl protons, and the sulfonamide NH ₂ protons.
¹³ C NMR	The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the acetyl group, the aromatic carbons, and the aliphatic carbons of the indoline core.
IR Spectroscopy	The IR spectrum typically exhibits characteristic absorption bands for N-H stretching of the sulfonamide, C=O stretching of the amide, and S=O stretching of the sulfonyl group. [5]
Mass Spectrometry	High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition. The expected [M+H] ⁺ ion would be calculated for C ₁₀ H ₁₃ N ₂ O ₃ S ⁺ . [3]
HPLC	High-performance liquid chromatography is a standard method to determine the purity of the compound. [4]

Experimental Protocols

Synthesis of 1-Acetylintoline-5-sulfonamide

The synthesis of **1-Acetyldoline-5-sulfonamide** is a multi-step process starting from indoline.[4] The general workflow involves protection of the indoline nitrogen, electrophilic substitution to introduce the sulfonyl group, and subsequent amination.

Step 1: Acetylation of Indoline

- Reactants: Indoline, Acetic Anhydride.
- Procedure: Indoline is treated with acetic anhydride to protect the secondary amine, yielding 1-acetyldoline in a quantitative yield.[4]

Step 2: Chlorosulfonation of 1-Acetyldoline

- Reactants: 1-Acetyldoline, Chlorosulfuric Acid.
- Procedure: 1-Acetyldoline is carefully reacted with chlorosulfuric acid. This electrophilic substitution reaction introduces a chlorosulfonyl group at the 5-position of the indoline ring, resulting in 1-acetyldoline-5-sulfonyl chloride with a good yield (approximately 81%).[4]

Step 3: Amination of 1-Acetyldoline-5-sulfonyl chloride

- Reactants: 1-Acetyldoline-5-sulfonyl chloride, Ammonium Hydroxide.
- Solvent: Tetrahydrofuran (THF).
- Procedure: The synthesized 1-acetyldoline-5-sulfonyl chloride is dissolved in THF and treated with an aqueous solution of ammonium hydroxide at room temperature. The reaction mixture is stirred for about one hour. After the reaction is complete, the solvent is removed under vacuum. The residue is then diluted with water and the pH is adjusted to 7-8 using 1 N aqueous HCl to precipitate the product. The resulting white solid, **1-Acetyldoline-5-sulfonamide**, is collected by filtration. This step typically achieves a high yield of around 89%. [4]

General Analytical Methods

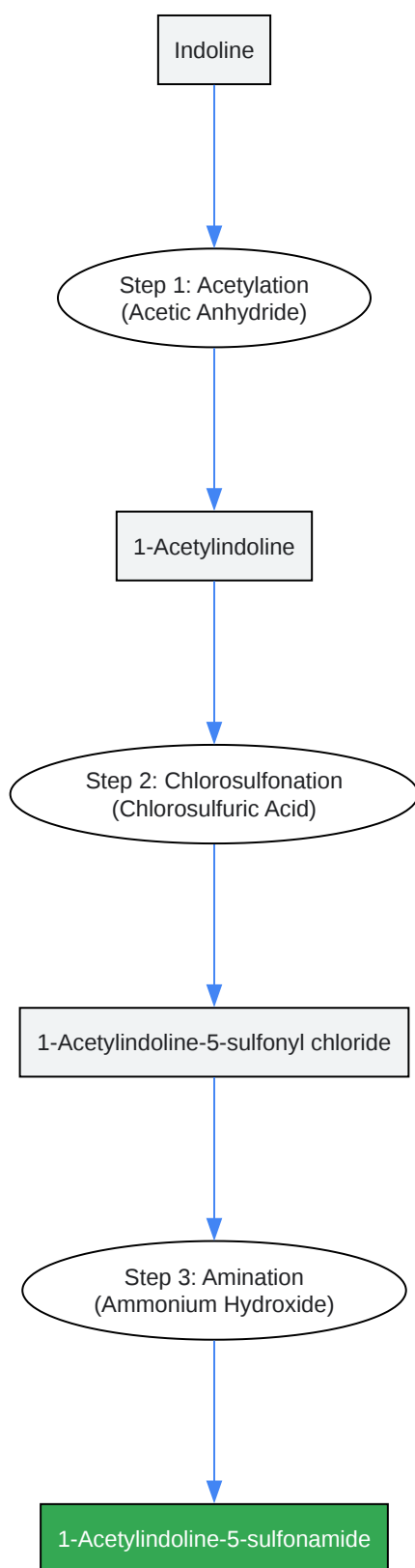
The characterization and quality control of sulfonamides often involve the following techniques:

- High-Performance Liquid Chromatography (HPLC): A common method for purity assessment. A typical setup might involve a C18 column with a gradient elution using a binary system, such as methanol and an acetate buffer.[\[6\]](#)
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful technique is used for the sensitive detection and quantification of sulfonamides, often employing an electrospray ionization (ESI) source in positive ion multiple reaction monitoring (MRM) mode.[\[7\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on instruments like a 400 MHz spectrometer, typically using a deuterated solvent such as DMSO- d_6 .[\[4\]](#)
- Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer to identify characteristic functional group vibrations.[\[4\]](#)

Visualizations

Synthesis Workflow

The following diagram illustrates the three-step synthesis of **1-Acetylindoline-5-sulfonamide** from indoline.



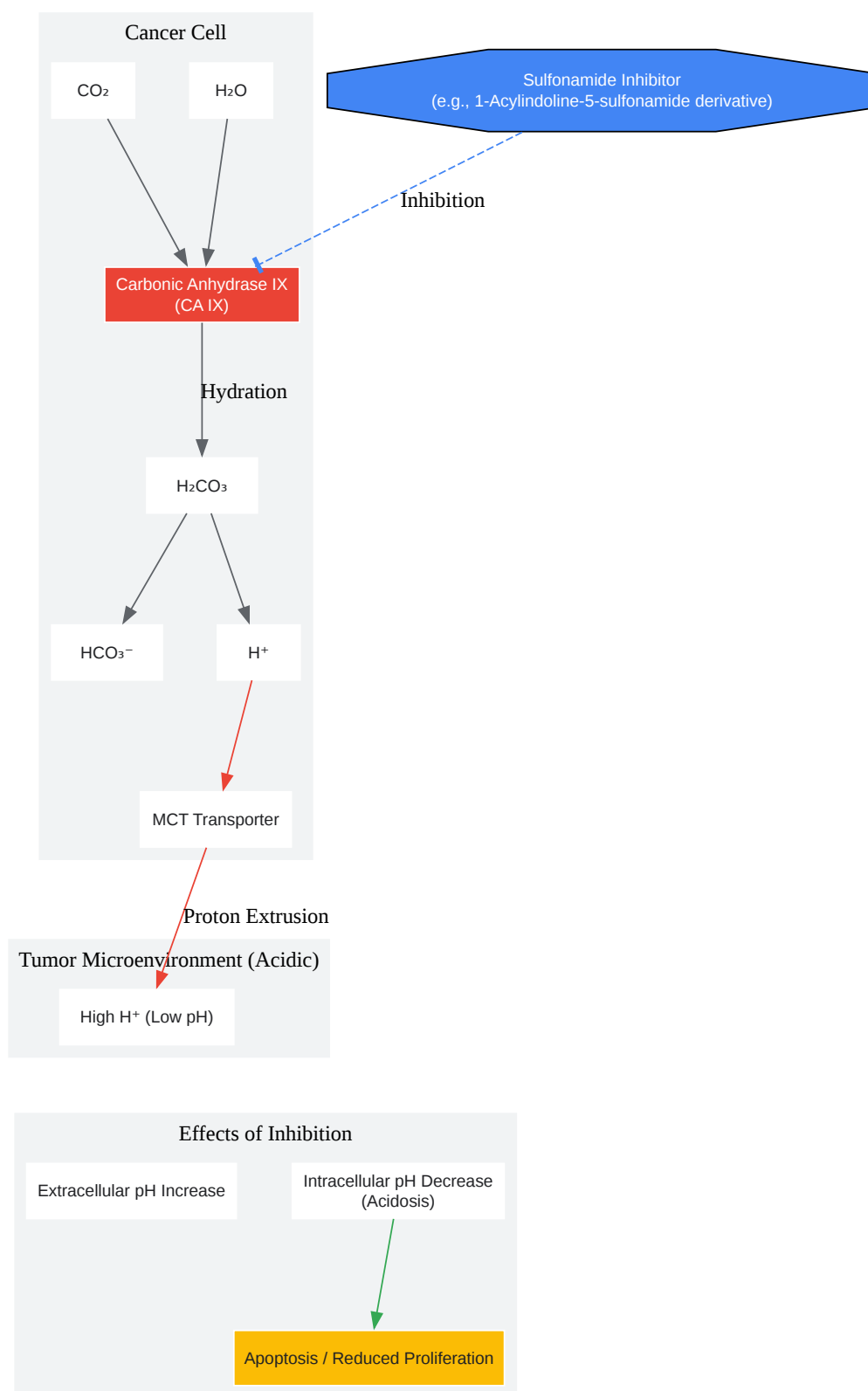
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Caption: Synthesis of **1-Acetylindoline-5-sulfonamide**.

Biological Context: Inhibition of Carbonic Anhydrase IX

Derivatives of **1-Acetyldoline-5-sulfonamide** have been investigated as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.^[4]^[8] These enzymes play a crucial role in regulating pH in the tumor microenvironment, which contributes to tumor progression and resistance to therapy.^[8]

The diagram below illustrates the role of CA IX in cancer cells and its inhibition by sulfonamides.



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Caption: Role of CA IX in tumor pH regulation and its inhibition.

Conclusion

1-Acetyldoline-5-sulfonamide is a valuable building block in medicinal chemistry. Its synthesis is well-established, and its structure allows for diverse modifications to develop potent and selective inhibitors of therapeutic targets like carbonic anhydrases. This guide provides the core technical information required by researchers to handle, characterize, and utilize this compound in their drug discovery and development endeavors.

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- To cite this document: BenchChem. [CAS number and identification of 1-Acetyldoline-5-sulfonamide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b184761#cas-number-and-identification-of-1-acetyldoline-5-sulfonamide\]](https://www.benchchem.com/product/b184761#cas-number-and-identification-of-1-acetyldoline-5-sulfonamide)

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